(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
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Overview
Description
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is a compound with significant interest in the fields of pharmaceuticals and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
This process is crucial for incorporating the trifluorophenyl moiety into the compound . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to achieve efficient production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical development and method validation.
Biology: The compound’s unique structure makes it valuable for studying biological interactions and pathways.
Industry: The compound’s properties are utilized in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This interaction can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound shares a similar structure but differs in the presence of an amino group instead of an acetamido group.
Triflamides and Triflimides: These compounds contain trifluoromethanesulfonyl groups and are widely used in organic synthesis and catalysis.
Uniqueness
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, along with the trifluorophenyl moiety, makes it particularly valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNGSUMKHWBKF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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